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Compound of Interest

Compound Name:
N-(3-Amino-4-methylphenyl)-4-

fluorobenzamide

CAS No.: 1016847-69-0

Cat. No.: B1649262

Get Quote

Executive Summary
The benzamide scaffold, specifically 3-methoxybenzamide (3-MBA), has long been recognized

for its ability to inhibit bacterial cell division by targeting FtsZ (Filamentous temperature-

sensitive Z).[1] However, the parent compounds suffer from poor potency and rapid metabolic

clearance.

This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated benzamide

analogs, specifically focusing on the 2,6-difluorobenzamide motif (exemplified by PC190723).

We compare these fluorinated "products" against non-fluorinated precursors and standard-of-

care antibiotics, demonstrating how strategic fluorine substitution transforms a weak hit into a

potent drug candidate.

Part 1: The Fluorine Effect – Mechanistic Insight[2]
Why does fluorination drive performance in this scaffold? The transition from 3-MBA to

PC190723 is not merely about adding mass; it is a calculated manipulation of electronic and

steric environments.
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Metabolic Blocking (The C-F Bond)
The primary failure mode of early benzamides was rapid oxidative metabolism by hepatic

CYPs.

Mechanism: The C-H bond has a dissociation energy of ~99 kcal/mol. The C-F bond is

significantly stronger (~116 kcal/mol).

Impact: Replacing metabolically labile aromatic protons (specifically at the 2 and 6 positions)

with fluorine blocks hydroxylation, significantly extending the half-life (

).

Conformational Locking
FtsZ inhibitors bind in a narrow hydrophobic cleft between the H7 helix and the C-terminal beta-

sheet of the protein.

The "Lock": The 2,6-difluoro substitution creates a specific dipole alignment and steric clash

that forces the benzamide into a non-planar conformation. This pre-organized shape

minimizes the entropy penalty upon binding to the FtsZ cleft.

Part 2: Comparative Performance Analysis
The following data compares the "Product" (2,6-Difluorobenzamide analogs like PC190723)

against the "Alternatives" (Parent 3-MBA and Standard Antibiotics).

Table 1: Potency and Stability Comparison[3]
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Compound
Class

Representative
Structure

Target: S.
aureus MIC
(µg/mL)

FtsZ GTPase

(µM)

Metabolic
Stability
(Microsomal

)

Parent Scaffold

3-

Methoxybenzami

de (3-MBA)

> 2,000

(Inactive)
> 100

< 15 min (Rapid

clearance)

Alternative 1
Monofluorobenza

mide
64 - 128 ~ 25 30 - 45 min

The Product

2,6-

Difluorobenzami

de (PC190723)

0.5 - 1.0 0.16 > 120 min

Standard of Care Vancomycin 1.0 - 2.0 N/A (Cell Wall) High

Key Takeaway: The 2,6-difluoro motif delivers a >2000-fold increase in potency compared to

the parent scaffold and achieves parity with Vancomycin, while providing a novel mechanism of

action (FtsZ inhibition) that bypasses beta-lactam resistance.

Part 3: Experimental Protocols
To replicate these SAR findings, we utilize a self-validating synthesis and assay workflow.

Protocol A: Synthesis of 2,6-Difluorobenzamide Analogs
via HATU Coupling
Rationale: We use HATU over EDC/HOBt to ensure rapid conversion of the electron-deficient

2,6-difluorobenzoic acid, preventing racemization (if chiral amines are used) and maximizing

yield.

Materials:

2,6-Difluoro-3-methoxybenzoic acid (Starting Material)

Heterocyclic amine (e.g., thiazolopyridine for PC190723)
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HATU (Coupling Reagent)[2][3][4][5]

DIPEA (Base)[2][3][5]

DMF (Anhydrous Solvent)[5]

Step-by-Step:

Activation: Dissolve 2,6-difluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M

concentration) under

.

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

Reagent Addition: Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 15

minutes to form the activated ester.

Coupling: Add the amine (1.1 eq). Stir at Room Temperature (RT) for 4–6 hours.

Monitoring: Check via LC-MS. Look for the disappearance of the acid peak (

) and appearance of the product mass (

).

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over

.[3]

Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: FtsZ GTPase Inhibition Assay
Rationale: This assay quantifies the release of inorganic phosphate (Pi) during GTP hydrolysis.

A reduction in Pi indicates inhibition of FtsZ turnover.

Step-by-Step:
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Protein Prep: Recombinant S. aureus FtsZ is diluted to 5 µM in polymerization buffer (50 mM

MES, pH 6.5, 50 mM KCl, 5 mM

).

Incubation: Add 5 µL of test compound (DMSO stock) to 45 µL of protein solution. Incubate

for 10 min at 25°C.

Initiation: Add GTP (1 mM final concentration) to start the reaction.

Reaction: Incubate at 37°C for 30 minutes.

Termination/Detection: Add Malachite Green reagent (Biomol Green). Incubate 10 min for

color development.

Readout: Measure Absorbance at 620 nm (

).

Calculation: Normalize against DMSO control (0% inhibition) and EDTA control (100%

inhibition) to calculate

.

Part 4: Visualization & Workflows
Diagram 1: The SAR Logic Flow
This diagram illustrates the decision matrix transforming the weak 3-MBA hit into the potent

PC190723 candidate.
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(MIC > 2000 µg/mL)
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Effect: Conformational Lock
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Caption: Transformation of 3-MBA to PC190723 via strategic fluorination to address metabolic

and potency liabilities.

Diagram 2: Experimental Workflow
The validated pipeline for synthesizing and testing fluorobenzamide analogs.

Start: 2,6-Difluoro Acid Synthesis
(HATU Coupling)

Purification
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Caption: Step-by-step workflow from chemical synthesis to biological validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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